molecular formula C7H9NO2S B195637 Methyl 3-amino-4-methylthiophene-2-carboxylate CAS No. 85006-31-1

Methyl 3-amino-4-methylthiophene-2-carboxylate

Cat. No. B195637
Key on ui cas rn: 85006-31-1
M. Wt: 171.22 g/mol
InChI Key: YICRPERKKBDRSP-UHFFFAOYSA-N
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Patent
US04847386

Procedure details

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (l.74 g) was dissolved in acetonitrile (13 ml) and the resulting solution was brought to the boil. To this was added hydroxylamine hydrochloride (0.69 g) and the mixture was refluxed for 5 hours. The reaction mixture was cooled in ice and dry ether (50 ml) added whereby a sticky precipitate was produced which was filtered off with the aid of kieselguhr. The kieselguhr was slurried with water and filtered, and the filtrate was basified with ammonia and extracted with ether (2 ×). The combined extracts were dried over sodium sulphate, filtered and evaporated to give the title compound, 1.lg (64%) mp 82°-83°.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[C:9](=O)[CH:8]([CH3:11])[CH2:7][S:6]1)=[O:4].Cl.[NH2:13]O.CCOCC>C(#N)C>[NH2:13][C:9]1[C:8]([CH3:11])=[CH:7][S:6][C:5]=1[C:3]([O:2][CH3:1])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
COC(=O)C1SCC(C1=O)C
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.69 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in ice
CUSTOM
Type
CUSTOM
Details
was produced which
FILTRATION
Type
FILTRATION
Details
was filtered off with the aid of kieselguhr
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2 ×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC=C1C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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